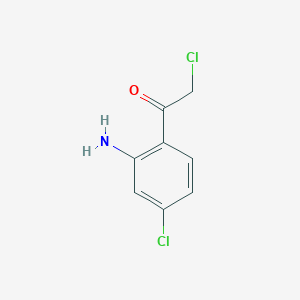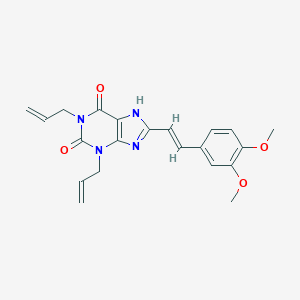
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, also known as DASPMI, is a xanthine derivative that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine binds selectively to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. This binding results in the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various signaling pathways, leading to the observed physiological effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine.
Efectos Bioquímicos Y Fisiológicos
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the enhancement of cognitive function. These effects are thought to be mediated through the selective binding of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine to the α7 nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine. One area of interest is the development of more potent analogs of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine that could exhibit stronger physiological effects. Another area of interest is the investigation of the potential therapeutic applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, particularly in the treatment of cognitive disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine involves the reaction of 3,4-dimethoxystyryl bromide with 1,3-diallyl-8-bromoxanthine in the presence of a palladium catalyst. This reaction results in the formation of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This makes (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine a potential tool for studying the role of this receptor in these processes.
In cancer research, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine may have potential as an anticancer agent.
Propiedades
Número CAS |
155814-27-0 |
|---|---|
Nombre del producto |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine |
Fórmula molecular |
C21H22N4O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)16(13-14)29-4/h5-10,13H,1-2,11-12H2,3-4H3,(H,22,23)/b10-8+ |
Clave InChI |
CPKFTMZBSCSJGD-CSKARUKUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



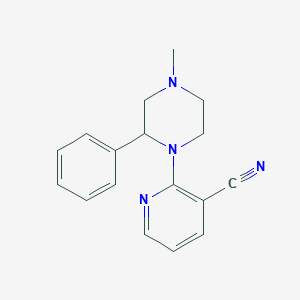
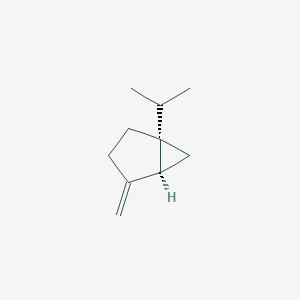
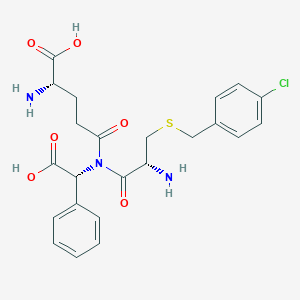
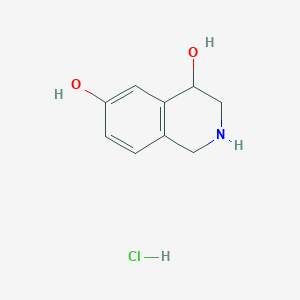
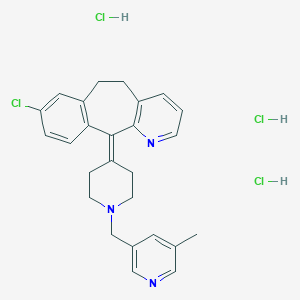
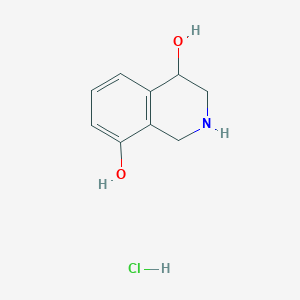
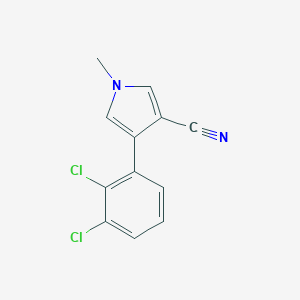
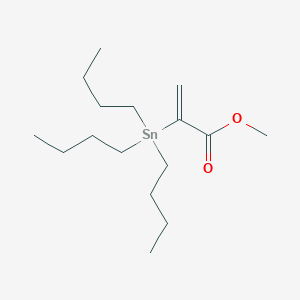
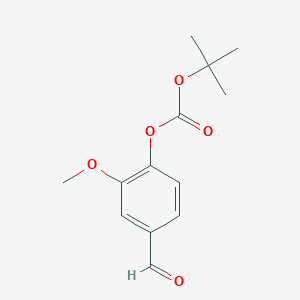
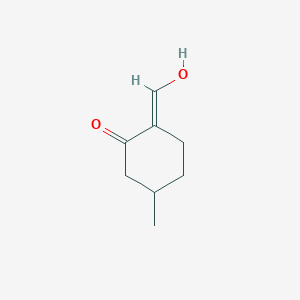
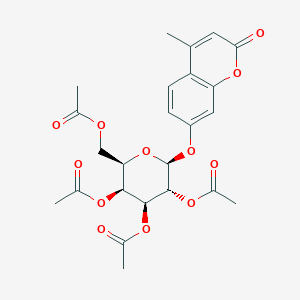
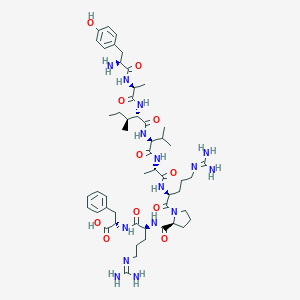
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
